molecular formula C9H12ClF3N2O B12859031 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride

Cat. No.: B12859031
M. Wt: 256.65 g/mol
InChI Key: HHVICNFSODEANE-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride typically involves the reaction of a piperidine derivative with a trifluoromethyl-substituted oxazole. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride is unique due to the presence of the oxazole ring, which can impart different chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C9H12ClF3N2O

Molecular Weight

256.65 g/mol

IUPAC Name

3-piperidin-4-yl-5-(trifluoromethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H

InChI Key

HHVICNFSODEANE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC(=C2)C(F)(F)F.Cl

Origin of Product

United States

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